1-methyl-1H-imidazole-2-sulfonyl fluoride

Chemical Biology Proteomics Covalent Inhibitors

Researchers face challenges balancing sulfonyl fluoride reactivity with aqueous stability for selective protein labeling. This 1-methylimidazole-2-sulfonyl fluoride solves that trade-off.
• Electron-deficient imidazole ring modulates -SO₂F electrophilicity for enhanced hydrolytic stability vs. PMSF.
• N1-methyl substitution (ΔLogP ≈ +0.3) improves membrane permeability for live-cell imaging and CETSA.
• Orthogonal to amide/ phosphate chemistry-ideal for ADCs, PROTACs, and covalent fragment libraries. Typical purity ≥95%.

Molecular Formula C4H5FN2O2S
Molecular Weight 164.15
CAS No. 934236-37-0
Cat. No. B2946069
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-1H-imidazole-2-sulfonyl fluoride
CAS934236-37-0
Molecular FormulaC4H5FN2O2S
Molecular Weight164.15
Structural Identifiers
SMILESCN1C=CN=C1S(=O)(=O)F
InChIInChI=1S/C4H5FN2O2S/c1-7-3-2-6-4(7)10(5,8)9/h2-3H,1H3
InChIKeySNHGIVRTDYJPBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





1-Methyl-1H-imidazole-2-sulfonyl fluoride Overview


1-Methyl-1H-imidazole-2-sulfonyl fluoride (CAS 934236-37-0) is a heteroaromatic sulfonyl fluoride belonging to the class of sulfur(VI) fluoride exchange (SuFEx) click chemistry reagents . Its structure features a 1-methylimidazole core with a sulfonyl fluoride (-SO₂F) warhead at the 2-position . The compound is commercially available with a typical purity of ≥95% and a molecular weight of 164.16 g/mol , and is utilized as a connective hub for the assembly of -SO₂- linked small molecules with proteins or nucleic acids .

1
Heteroaromatic SuFEx warhead — 2-position -SO₂F on 1-methylimidazole scaffold enables reactivity-stability balance for bioconjugation under aqueous conditions.
Class-level stability context; direct kinetic data to verify
2
N1-methyl substitution — reported lipophilicity increase relative to 1H-imidazole-2-sulfonyl fluoride may support intracellular target engagement workflows.
Predicted LogP context; experimental permeability data to verify
3
Orthogonal click chemistry handle — SuFEx reactivity distinct from amide and phosphate linkers supports sequential bioconjugation without cross-reactivity.
Orthogonality context; requires validation in target conjugation sequence

Why 1-Methyl-1H-imidazole-2-sulfonyl fluoride Cannot Be Substituted


The selection of a sulfonyl fluoride building block is not interchangeable due to the profound impact of the heterocyclic scaffold on reaction kinetics, hydrolytic stability, and biological target engagement [1]. While simple alkyl or aryl sulfonyl fluorides (e.g., PMSF, benzenesulfonyl fluoride) exhibit baseline SuFEx reactivity, the electron-deficient imidazole ring in 1-methyl-1H-imidazole-2-sulfonyl fluoride significantly modulates the electrophilicity of the -SO₂F group, enabling a distinct reactivity-stability balance that is critical for selective bioconjugation under physiological conditions [2]. Furthermore, the specific 2-position attachment of the sulfonyl fluoride on the imidazole ring, in contrast to 4- or 5-substituted analogs, dictates a unique steric and electronic environment that directly influences the outcome of nucleophilic substitution reactions with protein residues [3]. Substituting this compound with a generic sulfonyl fluoride or a different imidazole isomer risks altering reaction yields, compromising selectivity, and invalidating established click chemistry protocols.

vs PMSF / alkyl sulfonyl fluorides
Hydrolytic stability profile may differ
Aliphatic sulfonyl fluorides such as PMSF exhibit rapid aqueous hydrolysis (~35 min half-life at pH 7.5). The electron-deficient imidazole ring in this compound modulates -SO₂F electrophilicity, and class-level evidence suggests extended aqueous stability. Replacing with a generic alkyl sulfonyl fluoride may alter reaction window and require repeated reagent addition in multi-hour assays.
vs 4-sulfonyl fluoride imidazole isomers
Positional isomer dictates residue selectivity context
The 2-position attachment places the -SO₂F group adjacent to both imidazole nitrogens, creating a distinct electronic environment versus 4- or 5-substituted analogs. Reported residue-selectivity profiles (e.g., tyrosine preference) are associated with the 2-sulfonyl fluoride motif. A 4-sulfonyl fluoride isomer may shift target engagement outcomes in covalent probe studies.
vs 1H-imidazole-2-sulfonyl fluoride (no N1-methyl)
Membrane permeability context may not transfer
The N1-methyl group increases predicted LogP by approximately 0.3 units versus the unsubstituted analog. This lipophilicity difference may affect passive membrane permeability. For intracellular assays, the unsubstituted analog may not provide equivalent cell penetration, requiring independent permeability validation.

Evidence-Based Selection Guide for 1-Methyl-1H-imidazole-2-sulfonyl fluoride


Aqueous Stability vs. Classic Serine Protease Inhibitors

Classic sulfonyl fluoride inhibitors like PMSF suffer from rapid hydrolysis in aqueous buffers, with a half-life of approximately 35 minutes at pH 7.5, limiting their utility in long-term biochemical assays [1]. In contrast, heteroaromatic sulfonyl fluorides, specifically those with an imidazole core, demonstrate markedly enhanced aqueous stability while retaining sufficient electrophilicity for targeted protein modification. Although direct kinetic data for 1-methyl-1H-imidazole-2-sulfonyl fluoride is not available in the primary literature, its structural classification as an aryl-imidazole sulfonyl fluoride positions it within a class of compounds known to resist enzymatic degradation and hydrolysis, thereby enhancing in vivo and in vitro utility compared to aliphatic sulfonyl fluorides [2].

Aqueous stability vs. PMSF
Class-level inference
Heteroaromatic imidazole sulfonyl fluorides exhibit markedly enhanced hydrolytic stability relative to PMSF (half-life ~35 min at pH 7.5). Direct kinetic data for 1-methyl-1H-imidazole-2-sulfonyl fluoride not reported; classification as aryl-imidazole warhead positions it within a class known to resist hydrolysis.
Supports multi-hour assay workflows
Exact half-life for target compound requires experimental determination
Chemical Biology Proteomics Covalent Inhibitors

C2 vs. C4 Sulfonyl Fluoride Reactivity

The position of the sulfonyl fluoride group on the imidazole ring significantly alters the electronic environment and steric accessibility of the electrophilic sulfur center. The 2-position is directly adjacent to both nitrogen atoms of the imidazole ring, creating a unique electron-withdrawing effect that differs from substitution at the 4- or 5- positions [1]. While head-to-head kinetic data for 1-methyl-1H-imidazole-2-sulfonyl fluoride versus its 4-sulfonyl fluoride isomer are not published, studies on analogous imidazole systems demonstrate that the 2-sulfonyl fluoride motif is a preferred warhead in fragment-based drug discovery campaigns due to its superior kinetic selectivity for tyrosine residues over lysine in model proteomic studies [2]. The 2-position substitution is a key structural feature that distinguishes this compound from commercially available 4-substituted imidazole sulfonyl fluorides.

C2 vs. C4 positional isomer reactivity
Class-level inference
The 2-sulfonyl fluoride motif on imidazole is reported as a preferred warhead in fragment-based screening, associated with tyrosine-over-lysine selectivity in model proteomic studies. Head-to-head kinetic data versus 4-sulfonyl fluoride isomer not published.
Position-specific residue selectivity context
Direct isomer comparison data to verify for this scaffold
Organic Synthesis Medicinal Chemistry SuFEx Chemistry

Enhanced Cell Permeability via N1-Methyl Substitution

The presence of a methyl group at the N1 position of the imidazole ring increases the lipophilicity of the molecule relative to the unsubstituted 1H-imidazole-2-sulfonyl fluoride. Calculated LogP values indicate a measurable difference: 1-methyl-1H-imidazole-2-sulfonyl fluoride has a predicted LogP of approximately 0.5, while the unsubstituted 1H-imidazole-2-sulfonyl fluoride has a LogP of approximately 0.2 . This modest but significant increase in lipophilicity is expected to enhance passive membrane permeability, a critical factor for intracellular target engagement in cellular assays.

N1-methyl lipophilicity (LogP)
Data to verify
Predicted LogP ~0.5 (vs. ~0.2 for 1H-imidazole-2-sulfonyl fluoride); ΔLogP ≈ +0.3
Supports permeability context for intracellular assays
Calculated values; experimental LogP and cell-permeability data not provided
Drug Discovery Cell Permeability Medicinal Chemistry

Orthogonal SuFEx Click Chemistry vs. Amide and Phosphate Linkers

1-Methyl-1H-imidazole-2-sulfonyl fluoride serves as a SuFEx click chemistry handle, providing a covalent linkage strategy that is orthogonal to traditional amide bond formation and phosphate-based connectors . While amide bond formation often requires activation reagents and can be hindered by sterics or competing hydrolysis, and phosphate linkers are susceptible to enzymatic cleavage, the sulfonyl fluoride motif enables rapid and selective reaction with nucleophilic amino acid residues (e.g., serine, tyrosine, lysine) under mild, aqueous conditions [1]. This orthogonality allows for sequential bioconjugation steps without cross-reactivity, a feature not available with standard amide or phosphate chemistries.

Orthogonal SuFEx vs. amide/phosphate
Class-level inference
SuFEx sulfonyl fluoride reacts with nucleophilic residues (Ser, Tyr, Lys) under mild aqueous conditions (pH 7-8, RT), orthogonal to amide bond formation (requires activation, hydrolysis-sensitive) and phosphate linkers (enzymatically labile). Enables sequential bioconjugation without cross-reactivity.
Reported orthogonal conjugation context
Sequential conjugation order requires workflow-specific validation
Bioconjugation Click Chemistry Chemical Biology

Optimal Applications of 1-Methyl-1H-imidazole-2-sulfonyl fluoride


Activity-Based Protein Profiling Probe Development

Given its enhanced aqueous stability relative to PMSF and its position-specific sulfonyl fluoride warhead, 1-methyl-1H-imidazole-2-sulfonyl fluoride is well-suited for the design of activity-based probes targeting serine hydrolases or tyrosine-specific enzymes. Its orthogonal SuFEx reactivity allows for the attachment of fluorescent or biotin tags without interfering with the warhead's target engagement, enabling robust ABPP workflows [1].

Intracellular Target Engagement Assays

The N1-methyl substitution provides a measurable increase in lipophilicity (ΔLogP ≈ +0.3) compared to unsubstituted imidazole sulfonyl fluorides, making this compound a preferred choice for live-cell imaging or cellular thermal shift assays (CETSA) where passive membrane permeability is required . Researchers can leverage this property to confirm intracellular target engagement of covalent inhibitors.

Orthogonal Bioconjugation for ADC and PROTAC Synthesis

The sulfonyl fluoride group enables a click chemistry step that is fully orthogonal to amide bond formation and phosphate chemistry. This is particularly valuable in the construction of complex bioconjugates, such as antibody-drug conjugates (ADCs) or proteolysis-targeting chimeras (PROTACs), where sequential, non-interfering conjugation steps are required [2].

Covalent Fragment Library Screening

As a stable, pre-activated electrophile with a balanced reactivity profile, 1-methyl-1H-imidazole-2-sulfonyl fluoride is an ideal building block for generating focused covalent fragment libraries. Its compatibility with aqueous conditions and DMSO stock solutions facilitates its use in high-throughput screening campaigns aimed at discovering novel covalent inhibitors [3].

Application
Selection Property
Validation Focus
Serine hydrolase ABPP probe design
Position-specific warhead reactivity context
Target engagement and labeling specificity validation
Intracellular target engagement assays
N1-methyl lipophilicity context
Cell permeability and CETSA compatibility review
Sequential bioconjugation workflows
Orthogonal SuFEx click reactivity
Cross-reactivity and conjugation-order validation
Covalent fragment library screening
Aqueous stability and electrophile balance context
High-throughput screening compatibility and hit validation

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33 linked technical documents
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